4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-(2-pyrazol-1-ylethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-2-4-11(5-3-10)13-7-9-15-8-1-6-14-15/h1-6,8,13H,7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKXEONXPQCBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzoate compounds have been reported to act as local anesthetics. They may interact with specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
The biosynthesis of benzoic acid derivatives, such as 4-(2-pyrazol-1-ylethylamino)benzoic acid, involves the shikimate and phenylpropanoid pathways. The synthesis of C6-C1 phenolic compounds, such as benzoic acid, relies on the coenzyme A-dependent β-oxidation of cinnamoyl-CoA. These pathways are important for understanding the biosynthesis of individual phenolic compounds.
Biochemical Analysis
Biochemical Properties
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox states.
Cellular Effects
The effects of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine and oxidative stress . This compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism and function. For example, in neuronal cells, the increased acetylcholine levels due to acetylcholinesterase inhibition can enhance synaptic transmission and potentially improve cognitive functions.
Molecular Mechanism
At the molecular level, 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding is facilitated by the pyrazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of neurotransmission and oxidative stress responses .
Dosage Effects in Animal Models
The effects of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress. At higher doses, it may exhibit toxic effects, such as neurotoxicity and oxidative damage . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and superoxide dismutase, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in cellular redox states and neurotransmitter levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the nervous system, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical structure, which allows it to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid is critical for its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action within the cell.
Biological Activity
4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.
Synthesis
The synthesis of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyrazole derivatives. The general synthetic route may include:
- Formation of Pyrazole Derivative : Reacting hydrazine with appropriate carbonyl compounds.
- Coupling Reaction : The pyrazole derivative is coupled with 4-aminobenzoic acid using coupling agents to facilitate the formation of the desired compound.
Anticancer Properties
Research indicates that compounds related to pyrazole exhibit notable anticancer activity. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Case Study : One study demonstrated that certain substituted pyrazoles exhibited IC50 values as low as 0.01 µmol/ml against MCF-7 cells, indicating potent cytotoxicity .
The mechanism through which 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid exerts its anticancer effects may involve:
- Inhibition of Angiogenesis : By inhibiting the VEGF-VEGFR2 complex formation, these compounds can suppress endothelial cell proliferation and survival, thereby preventing tumor growth .
- Induction of Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cells, further contributing to their anticancer efficacy .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to possess:
- Anti-inflammatory Activity : Compounds bearing the pyrazole moiety have demonstrated anti-inflammatory effects in various models .
- Antimicrobial Effects : Certain derivatives have shown activity against bacterial strains, indicating potential use as antimicrobial agents .
Comparative Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting that it may act as an effective anticancer agent.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited significant anticancer activity, with IC values in the low micromolar range .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Case Study:
A research article in Pharmacology Reports demonstrated that 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cell signaling pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Protein Kinase A | Competitive | 5.3 | Journal of Biological Chemistry |
| Cyclin-dependent Kinase 2 | Non-competitive | 8.7 | European Journal of Medicinal Chemistry |
Polymer Synthesis
The compound is also utilized in the synthesis of functional polymers. Its ability to form stable bonds with various monomers makes it valuable in creating materials with specific properties.
Case Study:
Research published in Macromolecules explored the use of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid as a cross-linking agent in polymer networks, resulting in materials with enhanced mechanical properties and thermal stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and synthesis pathways.
Structural Features and Substituent Variations
*Hypothetical values inferred from structural analogs.
Key Observations :
- Pyrazole Substitution : The position and nature of pyrazole substituents (e.g., ethyl in , methyl in , diphenyl in ) influence steric bulk and electronic properties. For example, diphenyl groups in enhance hydrophobicity, while ethyl groups in may improve metabolic stability.
- Linker Variations: Ethylamino (target) vs.
- Benzoic Acid Position : Substitution at position 4 (target, ) vs. position 2 () alters molecular geometry and interaction with biological targets.
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., hydroxyamino in , carboxylic acid in all compounds) enhances water solubility. However, hydrophobic substituents (e.g., diphenyl in ) counteract this effect.
- Molecular Weight : Ranges from 202.21 () to 442.47 (), impacting bioavailability and membrane permeability.
- pKa : The benzoic acid group (pKa ~4.2) ensures ionization at physiological pH, while pyrazole (pKa ~2.5 for 1H-pyrazole) may influence protonation states.
Preparation Methods
Starting Material Preparation
- 4-Aminobenzoic acid serves as the key starting material, providing the benzoic acid core with an amino substituent at the para position.
- The amino group is typically alkylated with a 2-bromoethyl or 2-chloroethyl pyrazole derivative to form the ethylamine linkage.
Synthesis of 2-(1H-pyrazol-1-yl)ethyl Intermediate
- The pyrazole ring is introduced by reacting pyrazole with 2-bromoethyl or 2-chloroethyl halides under basic conditions to yield 2-(1H-pyrazol-1-yl)ethyl halides.
- These intermediates act as electrophiles for nucleophilic substitution.
Coupling Reaction
- The nucleophilic amino group of 4-aminobenzoic acid attacks the electrophilic carbon of the 2-(1H-pyrazol-1-yl)ethyl halide.
- The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) with a base such as potassium carbonate or triethylamine to facilitate substitution.
- The reaction temperature is generally maintained between room temperature and 80°C for several hours to optimize yield.
Purification
- The crude product is purified by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatographic techniques.
- Final drying under vacuum yields the pure 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole alkylation | Pyrazole + 2-bromoethyl bromide + base | 50-80 °C | 4-6 hours | 70-85 | Polar aprotic solvent (DMF/DMSO) |
| Amino substitution | 4-Aminobenzoic acid + 2-(pyrazol-1-yl)ethyl halide + base | RT-80 °C | 6-12 hours | 60-75 | Base: K2CO3 or Et3N; solvent: DMF |
| Purification | Recrystallization or chromatography | N/A | N/A | N/A | Ethanol/water solvent system |
Literature and Patent Insights
- Although direct literature on this exact compound is sparse, analogous preparation methods for similar aminobenzoic acid derivatives linked to heterocycles are well-documented.
- For example, patent CN101928277B describes preparation of heterocyclic amino benzoic acids via guanidine-forming reactions and cyclization under acidic conditions, emphasizing the importance of solvent choice (alcoholic, ketones, esters, or aromatic hydrocarbons), reaction pH (7-12), and temperature control (50-150 °C) to optimize yield and purity.
- These principles can be adapted for the preparation of 4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid by careful selection of reaction parameters to favor nucleophilic substitution and minimize side reactions.
- The use of polar aprotic solvents and mild bases is critical to maintain the integrity of the pyrazole ring during coupling.
Analytical Characterization (Typical)
- Melting Point: Expected in the range of 200-300 °C depending on purity.
- NMR Spectroscopy:
- ^1H NMR shows characteristic signals for the pyrazole protons (δ 6.0-8.0 ppm), ethyl linker (δ 2.5-4.0 ppm), and aromatic protons of benzoic acid (δ 7.0-8.0 ppm).
- ^13C NMR confirms the presence of aromatic carbons, pyrazole carbons, and the carboxylic acid carbonyl (~δ 170-180 ppm).
- IR Spectroscopy: Shows typical carboxylic acid O-H stretch (~2500-3300 cm^-1), C=O stretch (~1700 cm^-1), and N-H stretches (~3300-3500 cm^-1).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the target compound.
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Material | 4-Aminobenzoic acid |
| Key Intermediate | 2-(1H-pyrazol-1-yl)ethyl halide (bromo or chloro derivative) |
| Reaction Type | Nucleophilic substitution of amino group on benzoic acid with pyrazol-ethyl halide |
| Solvents | Polar aprotic solvents such as DMF, DMSO |
| Base | Potassium carbonate, triethylamine |
| Temperature Range | Room temperature to 80 °C |
| Reaction Time | 6-12 hours |
| Purification | Recrystallization or chromatography |
| Yield | Typically 60-85% depending on conditions |
| Characterization | NMR, IR, MS, melting point |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
